molecular formula C18H26N2O6S B2718921 Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate CAS No. 899979-57-8

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2718921
CAS No.: 899979-57-8
M. Wt: 398.47
InChI Key: NOCHARVXPLQIOM-UHFFFAOYSA-N
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Description

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C18H26N2O6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxybenzamido Group: This step involves the reaction of the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base to form the methoxybenzamido group.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-((2-(4-chlorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
  • Ethyl 1-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
  • Ethyl 1-((2-(4-nitrobenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the benzamido group.

Properties

IUPAC Name

ethyl 1-[2-[(4-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-3-26-18(22)15-8-11-20(12-9-15)27(23,24)13-10-19-17(21)14-4-6-16(25-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCHARVXPLQIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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